![molecular formula C11H12Cl2N2O B2520622 (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride CAS No. 1887009-48-4](/img/structure/B2520622.png)
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride
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Description
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AQ-RA 741 or AQ-RA 741 hydrochloride. It is a quinoline derivative that has been synthesized and studied for its biological activities.
Scientific Research Applications
Electrochemical Studies
- Hydroxychloroquine (HCQ), a derivative of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride, has been studied for its electrochemical properties. The reduction of HCQ was investigated using cyclic voltammetry and chronoamperometry, revealing insights into its electrochemical behavior and mechanism (Arguelho, Andrade, & Stradiotto, 2003).
Synthesis and Cytotoxic Activity
- Novel 3-hydroxyquinolin-4(1H)-one derivatives, structurally related to (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies contribute to understanding the potential of quinolinone derivatives in cancer therapy (Kadrić et al., 2014).
Antimicrobial Properties
- Quinoline derivatives exhibit significant antimicrobial properties. The synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles has shown potent antibacterial and antifungal activities, highlighting the potential of quinoline compounds in antimicrobial applications (Desai, Harsorab, & Mehtaa, 2021).
Metabolic Studies
- Research into the metabolism of 4-amino-7-chloroquinoline compounds, which are structurally similar to (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride, has enhanced understanding of the metabolic pathways and degradation products of chloroquine and hydroxychloroquine. This knowledge is essential for developing more effective quinoline-based therapies (McChesney, Conway, Banks, Rogers, & Shekosky, 1966).
Antiviral Activity
- Quinoline compounds have been explored for their potential antiviral activity. Studies on the antiviral properties of hydroxychloroquine, a derivative, provide insights into the broader applicability of quinoline compounds in treating viral infections (Vaidya & Vyas, 2020).
Pharmaceutical Synthesis
- The synthesis of 4-chloroquinolines, such as N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, demonstrates the role of quinoline derivatives in the development of drugs targeting various diseases, including cancer and malaria (Mao, Zhu, Chen, Shen, & Jiang, 2014).
properties
IUPAC Name |
3-[(1S)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRYFMSCOCVEL-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride |
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